![molecular formula C8H8BrNO2 B581467 5-Bromo-2-ethoxypyridine-4-carboxaldehyde CAS No. 1224604-10-7](/img/structure/B581467.png)
5-Bromo-2-ethoxypyridine-4-carboxaldehyde
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Overview
Description
5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-ethoxypyridine-4-carboxaldehyde is 1S/C8H8BrNO2/c1-2-12-8-3-6 (5-11)7 (9)4-10-8/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure. Unfortunately, detailed structural analysis such as vibrational properties or Fourier transform infrared spectra are not available in the search results.Physical And Chemical Properties Analysis
5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
Reactivity with Hydrochloric Acid : Studies have shown that derivatives of ethoxypyridine, including bromo-derivatives, undergo various transformations when heated with aqueous hydrochloric acid. Specifically, 5-bromo-2-ethoxypyridine and its derivatives are converted into mixtures of hydroxypyridines upon heating, indicating the potential for halogen exchange and ethoxy group substitution reactions under certain conditions (Hertog & Bruyn, 2010).
Amination Reactions : The amination of bromo-derivatives of ethoxypyridine, such as 5-bromo-2-ethoxypyridine, involves complex mechanisms potentially involving pyridyne intermediates. These reactions can yield amino derivatives, highlighting the utility of these compounds in synthetic chemistry for producing compounds with varied functional groups (Pieterse & Hertog, 2010).
Molecular Structure and Properties
- Crystallographic Analysis : The molecular structure of 5-bromo-1H-indole-3-carbaldehyde derivatives has been elucidated through crystallographic studies, revealing hydrogen bond formations and the assembly of molecules into ribbons. This provides insights into the structural properties that could be relevant for the design of materials and pharmaceutical compounds (Ali, Halim, & Ng, 2005).
Synthetic Pathways
Synthesis of Pyridine Derivatives : Research into the synthesis of ethoxypyridine derivatives, including those containing the 5-bromo-2-ethoxypyridine moiety, has led to the development of various synthetic routes. These methods provide access to a wide range of pyridine-based compounds, which are valuable in pharmaceutical development and other chemical industries (Hirokawa, Horikawa, & Kato, 2000).
Formation of Pyrazoles : The use of bromo-derivatives as precursors in the synthesis of pyrazoles illustrates their role in constructing heterocyclic compounds. These synthesis pathways involve nucleophilic substitution reactions and cyclocondensation, highlighting the versatility of 5-bromo-2-ethoxypyridine derivatives in organic synthesis (Martins et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
properties
IUPAC Name |
5-bromo-2-ethoxypyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWVICGNSRJEJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxypyridine-4-carboxaldehyde |
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